Cas no 932292-10-9 (N-(4-methoxyphenyl)-2-2-(4-methoxyphenyl)-3-oxo-1,4,8-triazaspiro4.5dec-1-en-8-ylacetamide)

N-(4-methoxyphenyl)-2-2-(4-methoxyphenyl)-3-oxo-1,4,8-triazaspiro4.5dec-1-en-8-ylacetamide structure
932292-10-9 structure
Product Name:N-(4-methoxyphenyl)-2-2-(4-methoxyphenyl)-3-oxo-1,4,8-triazaspiro4.5dec-1-en-8-ylacetamide
CAS No:932292-10-9
MF:C23H26N4O4
MW:422.476945400238
CID:6283240
PubChem ID:20962250
Update Time:2025-07-18

N-(4-methoxyphenyl)-2-2-(4-methoxyphenyl)-3-oxo-1,4,8-triazaspiro4.5dec-1-en-8-ylacetamide Chemical and Physical Properties

Names and Identifiers

    • N-(4-methoxyphenyl)-2-2-(4-methoxyphenyl)-3-oxo-1,4,8-triazaspiro4.5dec-1-en-8-ylacetamide
    • N-(4-methoxyphenyl)-2-(2-(4-methoxyphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide
    • VU0626821-1
    • AKOS002019919
    • N-(4-methoxyphenyl)-2-[2-(4-methoxyphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl]acetamide
    • N-(4-methoxyphenyl)-2-[3-(4-methoxyphenyl)-2-oxo-1,4,8-triazaspiro[4.5]dec-3-en-8-yl]acetamide
    • F3407-3579
    • 932292-10-9
    • Inchi: 1S/C23H26N4O4/c1-30-18-7-3-16(4-8-18)21-22(29)26-23(25-21)11-13-27(14-12-23)15-20(28)24-17-5-9-19(31-2)10-6-17/h3-10H,11-15H2,1-2H3,(H,24,28)(H,26,29)
    • InChI Key: QFUXZVSYRGHKLI-UHFFFAOYSA-N
    • SMILES: O=C1C(C2C=CC(=CC=2)OC)=NC2(CCN(CC(NC3C=CC(=CC=3)OC)=O)CC2)N1

Computed Properties

  • Exact Mass: 422.19540532g/mol
  • Monoisotopic Mass: 422.19540532g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 31
  • Rotatable Bond Count: 6
  • Complexity: 673
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.1
  • Topological Polar Surface Area: 92.3Ų

N-(4-methoxyphenyl)-2-2-(4-methoxyphenyl)-3-oxo-1,4,8-triazaspiro4.5dec-1-en-8-ylacetamide Pricemore >>

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N-(4-methoxyphenyl)-2-2-(4-methoxyphenyl)-3-oxo-1,4,8-triazaspiro4.5dec-1-en-8-ylacetamide Related Literature

Additional information on N-(4-methoxyphenyl)-2-2-(4-methoxyphenyl)-3-oxo-1,4,8-triazaspiro4.5dec-1-en-8-ylacetamide

Professional Introduction to N-(4-methoxyphenyl)-2-2-(4-methoxyphenyl)-3-oxo-1,4,8-triazaspiro4.5dec-1-en-8-ylacetamide (CAS No. 932292-10-9)

N-(4-methoxyphenyl)-2-2-(4-methoxyphenyl)-3-oxo-1,4,8-triazaspiro4.5dec-1-en-8-ylacetamide, identified by its CAS number 932292-10-9, is a complex organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to a class of spirocyclic triazaspiro compounds, which are known for their unique structural features and potential biological activities. The presence of multiple functional groups, including acetamide and 4-methoxyphenyl moieties, suggests a high degree of molecular complexity and versatility in its chemical behavior.

The synthesis of such intricate molecules often involves multi-step reactions that require precise control over reaction conditions and reagent selection. The spirocyclic core, characterized by the spiro connection between the triazaspiro system and the decaline ring, introduces a rigid framework that can influence the compound's conformational preferences and interactions with biological targets. This structural motif has been explored in various research endeavors due to its potential to mimic natural products or scaffold-like structures that enhance binding affinity.

In recent years, there has been a surge in interest regarding heterocyclic compounds that incorporate nitrogen-containing rings, such as triazoles and triazines, due to their broad spectrum of biological activities. The incorporation of these heterocycles into spirocyclic frameworks can lead to novel pharmacophores with enhanced stability and bioavailability. The specific arrangement of atoms in N-(4-methoxyphenyl)-2-2-(4-methoxyphenyl)-3-oxo-1,4,8-triazaspiro4.5dec-1-en-8-ylacetamide may contribute to its unique chemical properties, making it a promising candidate for further investigation.

The acetamide group in the molecule serves as a key pharmacophoric element that can participate in hydrogen bonding interactions with biological targets. This functionality is commonly found in many bioactive molecules and has been extensively studied for its role in modulating enzyme activity and receptor binding. The presence of two 4-methoxyphenyl groups further enhances the compound's hydrophobic character while introducing potential sites for electronic modulation through methoxy substitution.

The structural complexity of N-(4-methoxyphenyl)-2-2-(4-methoxyphenyl)-3-oxo-1,4,8-triazaspiro4.5dec-1-en-8-ylacetamide presents both challenges and opportunities for medicinal chemists seeking to develop novel therapeutic agents. The spirocyclic core provides a rigid scaffold that can be fine-tuned through derivatization to optimize pharmacokinetic properties such as solubility, permeability, and metabolic stability. Additionally, the presence of multiple functional groups allows for diverse chemical modifications that can be explored during lead optimization.

In the context of contemporary pharmaceutical research, there is growing emphasis on the development of small molecule inhibitors that target specific enzymes or receptors involved in disease pathways. Spirocyclic compounds have emerged as a valuable class of scaffolds due to their ability to exhibit high binding affinity and selectivity. The unique structural features of N-(4-methoxyphenyl)-2-2-(4-methoxyphenyl)-3-oxo-1,4,8-triazaspiro4.5dec-1-en-8-ylacetamide, including its spirocyclic triazaspiro system and multiple functional groups, make it an intriguing candidate for further exploration as a potential therapeutic agent.

The synthesis of this compound may involve advanced organic chemistry techniques such as cycloadditions, condensation reactions, and ring-closing metathesis to construct the spirocyclic core. The use of protective group strategies will be essential to ensure regioselective functionalization at multiple sites within the molecule. Once synthesized, the compound can be subjected to comprehensive spectroscopic analysis, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS), to confirm its structural integrity.

Evaluation of the biological activity of N-(4-methoxyphenyl)-2-2-(4-methoxyphenyl)-3-oxo-1,4,8-triazaspiro4.5dec-1-en-8-ylacetamide will involve testing its interaction with relevant biological targets such as enzymes or receptors using in vitro assays. Initial studies may focus on assessing its cytotoxicity profile followed by more targeted investigations into its mechanism of action. The presence of multiple functional groups provides opportunities for modulating activity through structure-based drug design approaches.

The development of novel pharmaceutical agents often requires iterative optimization based on structural modifications guided by computational modeling and experimental data. Virtual screening techniques can be employed early in the discovery process to identify potential binding modes between N-(4-methoxyphenyl)-2-

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